molecular formula C18H23P B098046 Hexyldiphenylphosphine CAS No. 18298-00-5

Hexyldiphenylphosphine

Cat. No. B098046
CAS RN: 18298-00-5
M. Wt: 270.3 g/mol
InChI Key: WHNGQRQJGDUZPJ-UHFFFAOYSA-N
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Description

Hexyldiphenylphosphine (HDPP) is a chemical compound that belongs to the family of phosphines. It is a colorless liquid that is commonly used in scientific research due to its unique properties. HDPP is synthesized through a series of chemical reactions, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of Hexyldiphenylphosphine is still under investigation. However, it is believed that Hexyldiphenylphosphine can act as a nucleophile, due to the presence of the phosphine group. This nucleophilic behavior allows Hexyldiphenylphosphine to form stable complexes with transition metals, which can then participate in various catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Hexyldiphenylphosphine. However, it has been reported that Hexyldiphenylphosphine can be toxic to aquatic organisms at high concentrations. Therefore, proper handling and disposal of Hexyldiphenylphosphine are necessary to prevent environmental contamination.

Advantages and Limitations for Lab Experiments

Hexyldiphenylphosphine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Hexyldiphenylphosphine can also form stable complexes with transition metals, which can be used in various catalytic reactions. However, Hexyldiphenylphosphine has some limitations as well. It can be toxic to aquatic organisms, and its mechanism of action is still under investigation.

Future Directions

There are numerous future directions for the research on Hexyldiphenylphosphine. One possible direction is to investigate the mechanism of action of Hexyldiphenylphosphine in more detail. This could involve the use of various analytical techniques, such as X-ray crystallography and NMR spectroscopy. Another possible direction is to explore the use of Hexyldiphenylphosphine in new catalytic reactions, such as asymmetric catalysis. Finally, the environmental impact of Hexyldiphenylphosphine should be investigated further, and proper disposal methods should be developed to prevent environmental contamination.
Conclusion:
In conclusion, Hexyldiphenylphosphine is a unique compound that has numerous applications in scientific research. Its synthesis method is well-established, and its mechanism of action is still under investigation. Hexyldiphenylphosphine can form stable complexes with transition metals, which can be used in various catalytic reactions. However, Hexyldiphenylphosphine can be toxic to aquatic organisms, and its environmental impact should be investigated further. There are numerous future directions for the research on Hexyldiphenylphosphine, which could lead to new discoveries in organometallic chemistry and organic synthesis.

Scientific Research Applications

Hexyldiphenylphosphine has numerous applications in scientific research. It is commonly used as a ligand in organometallic chemistry, where it can form stable complexes with transition metals. These complexes have been used in catalytic reactions, such as cross-coupling reactions and olefin metathesis. Hexyldiphenylphosphine has also been used as a reducing agent in organic synthesis, where it can reduce various functional groups, such as ketones and aldehydes.

properties

CAS RN

18298-00-5

Product Name

Hexyldiphenylphosphine

Molecular Formula

C18H23P

Molecular Weight

270.3 g/mol

IUPAC Name

hexyl(diphenyl)phosphane

InChI

InChI=1S/C18H23P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3

InChI Key

WHNGQRQJGDUZPJ-UHFFFAOYSA-N

SMILES

CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS RN

18298-00-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Distilled di-n-butyl ether (2500 ml) and solid sodium metal (230 g, 10.0 moles) were placed in a 22 L round bottom flask. The flask was equipped as in the above Comparative Example C-1. The solution of the sodium phosphide salt was made by carefully adding diphenylphosphinous chloride (1100 g, 5.0 moles) to the refluxing solvent-sodium slurry as described in the previous example. Stirring and reflux was continued for 2 hours after addition of the diphenylphosphinous chloride was complete. The reaction mixture was cooled with further stirring to about 45° C. n-Hexyl chloride (603 g, 5 moles) was added over a 30 minute period. Stirring was continued for 30 minutes after this addition was complete. Water (2500 ml) was added with stirring and the inorganic salts dissolved. Stirring was stopped and the lower water layer drained off and discarded. The upper organic layer was concentrated under vacuum giving crude n-hexyldiphenylphosphine (1190 g) of about 87 percent yield based on diphenylphosphinous chloride. This material was found to be about 20 percent n-hexyldiphenylphosphine oxide by GLC analysis.
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